

Common Linkers in Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fmoc-L-Phe-MPPA

CAS No.: 864876-92-6

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Linker Name	Primary Function	Cleavage Conditions	Key Features and Applications
Wang Linker [1] [2]	Synthesis of peptide acids	Concentrated TFA (95%) [3] [1]	Classic, widely used benzyl alcohol-type linker. Pre-loaded resins are often preferred [3].
2-Chlorotriyl Chloride (CTC) Linker [3] [1]	Synthesis of peptide acids	Very mild acid (1-3% TFA in DCM) [3] [1]	Prevents racemization during loading; allows cleavage of fully protected peptides [3].
Rink Amide Linker [3] [1] [2]	Synthesis of peptide amides	Concentrated TFA (95%) [3]	Standard for routine peptide amide synthesis.
Sieber Amide Linker [3] [1] [2]	Synthesis of protected peptide amides	Mild acid (1% TFA in DCM) [3]	Provides fully protected peptide amides ; less sterically hindered than Rink [2].
Safety-Catch Linkers (e.g., Kenner's sulfonamide) [4]	Versatile; for acids, amides, thioesters	Activation (e.g., alkylation) followed by nucleophilic cleavage [4]	Completely stable during synthesis; activated on demand for highly specific cleavage [4].

Key Protocols and Considerations

For researchers, the choice of linker dictates the experimental protocol, especially the final cleavage step.

- **Synthesis of Peptide Acids using Wang Resin:**
 - **Cleavage Cocktail:** 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) as scavengers [3] [1].
 - **Protocol:** Treat the resin with the cleavage cocktail for 2-4 hours. Filter to remove the resin, concentrate the filtrate, and precipitate the crude peptide with cold diethyl ether [5].
- **Synthesis of Protected Peptide Amides using Sieber Resin:**
 - **Cleavage Cocktail:** 1% TFA in Dichloromethane (DCM) [3] [2].
 - **Protocol:** Cleavage is performed at room temperature for a short duration (e.g., 30-60 minutes) to avoid removing acid-labile side-chain protecting groups. The solution containing the protected peptide is then neutralized and concentrated [3].
- **General Considerations:**
 - **Scavengers:** Always include scavengers like water, TIS, or ethanedithiol in TFA cleavage cocktails to quench reactive carbocations and prevent side reactions with your peptide [5].
 - **Racemization:** Use trityl-type linkers (e.g., 2-chlorotrityl) for peptides containing C-terminal Cys, His, or other sensitive residues to avoid racemization during the initial loading [3].
 - **Safety-Catch Principle:** These linkers are inert during synthesis. A specific activation step (e.g., alkylation for Kenner's linker) makes them susceptible to mild, nucleophilic cleavage, offering superior control [4].

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To cite this document: Smolecule. [Common Linkers in Solid-Phase Peptide Synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b6590700#purpose-of-mppa-linker-in-peptide-synthesis>]

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